molecular formula C26H28ClNO2 B10858780 Clomiphene N-Oxide CAS No. 79838-56-5

Clomiphene N-Oxide

Cat. No.: B10858780
CAS No.: 79838-56-5
M. Wt: 422.0 g/mol
InChI Key: PGHWCZITRQNIPM-OCEACIFDSA-N
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Chemical Reactions Analysis

Clomifenoxide undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction to form clomifenoxide from clomifene.

    Reduction: Clomifenoxide can be reduced back to clomifene under specific conditions.

    Substitution: The phenoxy group in clomifenoxide can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various reducing agents. The major products formed from these reactions are clomifene and its derivatives .

Scientific Research Applications

Mechanism of Action

Clomifenoxide exerts its effects by interacting with estrogen receptors. It can act as both an estrogen agonist and antagonist, depending on the target tissue. The compound stimulates the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), leading to the development and maturation of ovarian follicles, ovulation, and subsequent development of the corpus luteum . This mechanism is similar to that of clomifene, its parent compound.

Comparison with Similar Compounds

Clomifenoxide is similar to other selective estrogen receptor modulators (SERMs) such as:

    Afimoxifene: Another active metabolite of tamoxifen.

    Endoxifen: An active metabolite of tamoxifen with similar estrogen receptor modulating properties.

    Tamoxifen: A well-known SERM used in the treatment of breast cancer.

Clomifenoxide is unique in its specific structure and the presence of the N-oxide group, which differentiates it from other SERMs and influences its pharmacological properties .

Properties

CAS No.

79838-56-5

Molecular Formula

C26H28ClNO2

Molecular Weight

422.0 g/mol

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine oxide

InChI

InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+

InChI Key

PGHWCZITRQNIPM-OCEACIFDSA-N

Isomeric SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3)[O-]

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-]

Origin of Product

United States

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